Tylosin

Pharmacokinetics Formulation Science Veterinary Pharmaceutics

Tylosin cannot be generically substituted with other 16-membered macrolides or salt-form variants without risking efficacy and regulatory non-compliance. The tartrate salt ensures optimal water solubility for drinking water medication, while the phosphate salt is stabilized for feed premix incorporation. Species-specific MIC₉₀ values differ materially among macrolides; tylosin maintains comparable in vitro activity to tilmicosin against key swine mycoplasma isolates. For reproducible semi-synthetic derivatization, source high-purity tylosin base (≥95%). Validate salt-form appropriateness and regional susceptibility data before procurement.

Molecular Formula C46H77NO17
Molecular Weight 916.1 g/mol
CAS No. 8026-48-0
Cat. No. B014870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTylosin
CAS8026-48-0
SynonymsFradizine
Hydrochloride, Tylosin
Tartrate, Tylosin
Tylan
Tylosin
Tylosin Hydrochloride
Tylosin Tartrate
Tylosin Tartrate (Salt)
Tylosine
Molecular FormulaC46H77NO17
Molecular Weight916.1 g/mol
Structural Identifiers
SMILESCCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC
InChIInChI=1S/C46H77NO17/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3/b15-14+,23-18+/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-/m1/s1
InChIKeyWBPYTXDJUQJLPQ-VMXQISHHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 5 mg/mL at 25 °C
Freely soluble in methanol. Soluble in lower alcohols, esters and ketones, chloroform, dilute mineral acids, amyl acetate, chlorinated hydrocarbons, benzene, and ether.

Tylosin (CAS 8026-48-0): Veterinary Macrolide Antibiotic Procurement & Technical Specification Guide


Tylosin (CAS 8026-48-0) is a 16-membered macrolide antibiotic produced via fermentation of Streptomyces fradiae, consisting predominantly of Tylosin A (molecular formula C₄₆H₇₇NO₁₇, MW 916.1 g/mol) [1]. This bacteriostatic agent inhibits bacterial protein synthesis through reversible binding to the 50S ribosomal subunit and is used exclusively in veterinary medicine for livestock and poultry [2]. Tylosin is commercially available in multiple salt forms—including tartrate, phosphate, and base—each with distinct physicochemical and pharmacokinetic properties that directly influence route of administration, bioavailability, and formulation compatibility .

Tylosin Procurement: Why In-Class Macrolide Substitution Carries Verifiable Performance Risk


Tylosin cannot be generically substituted with other 16-membered macrolides (e.g., tilmicosin, tylvalosin) or salt-form variants without risking quantifiable losses in efficacy, bioavailability, or formulation stability. The antibiotic complex comprises multiple biologically active components whose relative proportions affect potency, while salt-form selection (tartrate vs. phosphate) dictates solubility, absorption kinetics, and regulatory compliance for specific routes of administration [1]. Furthermore, susceptibility profiles against key veterinary pathogens—including Mycoplasma gallisepticum, M. hyopneumoniae, and Lawsonia intracellularis—differ materially among macrolides, with MIC₉₀ values varying by 4- to 5-fold dilutions between tylvalosin and tylosin/tilmicosin in porcine mycoplasma isolates [2]. Substitution without verifying species-specific MIC data, salt-form appropriateness, and local resistance patterns may compromise therapeutic outcomes or violate maximum residue limit (MRL) compliance [3].

Tylosin Quantitative Differentiation Evidence: Head-to-Head Comparative Data for Scientific Selection


Tylosin Tartrate vs. Tylosin Phosphate: Oral Bioavailability and Solubility Differentiation

Tylosin tartrate exhibits superior oral absorption compared to tylosin phosphate following oral administration, a pharmacokinetic distinction that dictates product selection based on intended route of delivery [1]. The tartrate salt is freely soluble in water, whereas the phosphate salt is only sparingly soluble, making tartrate the preferred form for water-soluble powders and injectable formulations, while phosphate is optimized for dry feed premix incorporation . Additionally, the tartrate salt demonstrates measurable stability in aqueous solution: when stored in Milli-Q water at pH 5.7 to 6.7 at 22°C, tylosin tartrate remains stable for at least one month .

Pharmacokinetics Formulation Science Veterinary Pharmaceutics

Porcine Mycoplasma Susceptibility: Tylosin vs. Tylvalosin and Tilmicosin MIC₉₀ Comparative Analysis

In a 2020 study evaluating 115 field isolates of porcine mycoplasmas (M. hyopneumoniae, M. hyorhinis, M. hyosynoviae) from Southern Europe collected between 2013 and 2018, tylvalosin exhibited the highest in vitro activity among the macrolides tested, with MIC₉₀ values 4 to 5 two-fold dilutions lower than those of tylosin and tilmicosin [1]. MIC ranges, MIC₅₀, and MIC₉₀ values were comparable for tylosin and tilmicosin across the three mycoplasma species [1]. The pleuromutilin valnemulin demonstrated one of the highest in vitro activities, while lincomycin exhibited the highest MIC values among all antimicrobials tested [1].

Antimicrobial Susceptibility Swine Respiratory Disease Mycoplasma hyopneumoniae

Avian Mycoplasma gallisepticum: Tylosin vs. Tilmicosin In Vivo Efficacy Comparison in Broilers

A 2019 dose-titration study evaluated tylosin and tilmicosin against experimental Mycoplasma gallisepticum infection in broiler chickens using a recently isolated wild-type strain [1]. All tylosin (35 mg/kg and 100 mg/kg BW daily for 5 days) and tilmicosin (10 mg/kg and 20 mg/kg BW daily for 5 days) treatments significantly reduced clinical respiratory signs, macroscopic lesions, and M. gallisepticum numbers compared with untreated infected controls [1]. Notably, 100 mg tylosin/kg was not clinically superior to 35 mg tylosin/kg, whereas 20 mg tilmicosin/kg produced significantly fewer respiratory tract lesions than 10 mg tilmicosin/kg at final necropsy [1]. Both drugs achieved significantly greater weight gains than the untreated infected control group [1].

Poultry Medicine Chronic Respiratory Disease Mycoplasma gallisepticum

Lawsonia intracellularis Susceptibility: Tylosin Demonstrates Intermediate Activity Relative to Pleuromutilins and Lincosamides

A 2011 study evaluating antimicrobial susceptibility of two Lawsonia intracellularis isolates from South Korea found that tylosin and tilmicosin were the most active macrolides tested, with intracellular MIC values of 0.25–0.5 µg/mL for tylosin and 0.125 µg/mL for tilmicosin, and extracellular MIC values of 0.25–0.5 µg/mL for tylosin and 1 µg/mL for tilmicosin [1]. However, broader in vitro analyses across 10 North American and European L. intracellularis isolates (2009) classified carbadox, tiamulin, and valnemulin as most active, chlortetracycline and tylosin as intermediately active, and lincomycin as least active (MIC >128 µg/mL) [2]. An in vivo challenge study demonstrated that tylosin tartrate administered via drinking water significantly reduced clinical signs, intestinal lesions, and growth suppression in pigs challenged with L. intracellularis compared with negative controls [3].

Swine Enteric Disease Proliferative Enteropathy Lawsonia intracellularis

Resistance Selection: Tylosin-Specific erm Gene Synergy Not Observed with Erythromycin or Spiramycin

Research has identified a macrolide resistance mechanism specific to tylosin and mycinamycin that involves synergistic single methylations at 23S rRNA nucleotides G748 and A2058 [1]. This dual-methylation synergy is not observed for macrolides with different sugar substitution patterns, including carbomycin, spiramycin, and erythromycin [1]. In Mycoplasma hyopneumoniae field isolates, tylosin MICs for resistant strains range from 8 to 16 µg/mL compared with 0.03 to 0.125 µg/mL for susceptible strains—representing a 64- to 533-fold increase [2]. This resistance phenotype correlates with specific erm gene methylation patterns that differentially affect 16-membered vs. 14-membered macrolides [2].

Antimicrobial Resistance Molecular Microbiology Ribosomal Methylation

Tylosin as a Scaffold for Semi-Synthetic Derivatives: Patent Activity Demonstrates Active Derivatization Pipeline

Multiple patent filings demonstrate ongoing industrial interest in tylosin as a scaffold for generating novel macrolide derivatives with potentially improved properties. Bayer Animal Health GmbH and The Kitasato Institute co-filed patent UA-117751-C2 (priority date 2013) describing new tylosin derivatives of formula (IIa) for treating and preventing bacterial infections in animals [1]. Earlier patents (US 4,581,346) describe C-8,20-cyclo-derivatives of tylosin, desmycosin, and related macrolides that inhibit pathogenic bacteria and Mycoplasma species [2]. The patent literature explicitly notes that tylosin-like macrolides have been modified in attempts to obtain derivatives with improved properties, including enhanced potency and expanded spectrum [2].

Medicinal Chemistry Macrolide Derivatization Antibiotic Development

Tylosin Applications: Evidence-Backed Scenarios for Research and Industrial Deployment


Drinking Water Medication for Poultry Flocks: Tylosin Tartrate Formulation Selection

Based on solubility and stability data, tylosin tartrate is the preferred salt form for drinking water medication in poultry operations. The tartrate salt's free water solubility enables uniform distribution in water lines, while documented stability of at least one month in aqueous solution at pH 5.7–6.7 (22°C) supports practical on-farm use . In vivo studies confirm that tylosin at 35 mg/kg body weight daily for 5 days via drinking water significantly reduces clinical respiratory disease, macroscopic lesions, and M. gallisepticum numbers in broilers, with no additional benefit from 100 mg/kg dosing [1]. This established efficacy at the lower dose supports cost-effective procurement for chronic respiratory disease management in poultry.

Feed-Grade Premix Formulation for Swine Herd Health Programs

Tylosin phosphate is the salt form indicated for dry feed premix incorporation due to its sparing water solubility and optimized stability in feed matrices . Porcine mycoplasma susceptibility data confirm that tylosin maintains comparable in vitro activity to tilmicosin against M. hyopneumoniae, M. hyorhinis, and M. hyosynoviae field isolates from Southern Europe (2013–2018) [1]. For Lawsonia intracellularis control, tylosin demonstrates intermediate in vitro activity (MIC 0.25–0.5 µg/mL intracellularly) with validated in vivo efficacy when administered via drinking water [2]. Procurement for swine applications should consider regional susceptibility patterns and the established track record of tylosin in porcine proliferative enteropathy management.

Antimicrobial Susceptibility Surveillance and Resistance Monitoring Programs

Tylosin serves as a reference 16-membered macrolide for antimicrobial susceptibility surveillance programs due to its well-characterized resistance mechanisms and MIC breakpoints. The erm gene-mediated dual-methylation synergy at 23S rRNA nucleotides G748 and A2058 is specific to tylosin and mycinamycin among macrolides, producing 64- to 533-fold MIC elevations in resistant M. hyopneumoniae strains (susceptible MIC: 0.03–0.125 µg/mL; resistant MIC: 8–16 µg/mL) . This mechanism is not observed for erythromycin, carbomycin, or spiramycin . Research and diagnostic laboratories conducting veterinary antimicrobial resistance surveillance should include tylosin as a sentinel compound for detecting 16-membered macrolide resistance phenotypes that may not be cross-predictive with 14-membered macrolides.

Medicinal Chemistry: Tylosin as a Starting Scaffold for Semi-Synthetic Macrolide Development

For research groups engaged in veterinary antibiotic discovery, tylosin represents a validated scaffold for semi-synthetic derivatization. Patent literature demonstrates that C-8,20-cyclo-derivatives of tylosin and desmycosin exhibit antibacterial activity against pathogenic bacteria and Mycoplasma species . More recent patent activity (UA-117751-C2, 2013 priority) describes novel tylosin derivatives of formula (IIa) developed by Bayer Animal Health and The Kitasato Institute for treating bacterial infections in animals [1]. The structural features of tylosin—including the 16-membered lactone ring, mycarose sugar at C-14, and mycaminose-mycarose disaccharide at C-5—provide multiple sites for regioselective modification. Procurement of high-purity tylosin base (≥95%) is essential for reproducible derivatization chemistry in medicinal chemistry applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tylosin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.